molecular formula C21H25Cl2NO4 B4130235 4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B4130235
M. Wt: 426.3 g/mol
InChI Key: NKFNUFBGTWXMCB-UHFFFAOYSA-N
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Description

4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C21H25Cl2NO4 It is a benzamide derivative characterized by the presence of butoxy, dichloro, and dimethoxyphenyl groups

Properties

IUPAC Name

4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2NO4/c1-4-5-10-28-20-16(22)12-15(13-17(20)23)21(25)24-9-8-14-6-7-18(26-2)19(11-14)27-3/h6-7,11-13H,4-5,8-10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFNUFBGTWXMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-butoxy-3,5-dichlorobenzene, undergoes nitration to introduce nitro groups, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with 3,4-dimethoxyphenylacetyl chloride to form the desired benzamide derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-3,5-dichlorobenzamide: Lacks the dimethoxyphenyl group, resulting in different chemical and biological properties.

    3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide: Lacks the butoxy group, which may affect its solubility and reactivity.

    4-butoxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide: Lacks the dichloro groups, leading to different reactivity in substitution reactions.

Uniqueness

4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Reactant of Route 2
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4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

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